
5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene
Vue d'ensemble
Description
5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a chemical compound with the molecular formula C40H58S4 . It is a light yellow to brown powder or crystal . This compound is used in the field of materials science, specifically in electronic materials and organic transistor (OFET) materials .
Molecular Structure Analysis
The molecular structure of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene consists of 40 carbon atoms, 58 hydrogen atoms, and 4 sulfur atoms . The exact structure would require more specific information or a detailed diagram, which is not available in the search results.It is a solid at 20 degrees Celsius . The compound has a melting point of 166 degrees Celsius . Its maximum absorption wavelength is 403 nm in 1,1,2,2-Tetrachloroethane .
Applications De Recherche Scientifique
Organic Electronics
This compound is used as a semiconducting oligomer in organic electronics due to its p-type characteristics. It’s also utilized as a monomer to prepare poly(3,3′′′-dialkyl-quaterthiophene) polymers (PQTs), which are significant in the development of organic transistors .
Thin-Film Transistor (TFT) Circuitry
In TFT circuitry, this compound’s potential lies in the creation of self-assembled multilayer gate dielectric films . These films are fabricated from silane precursors and are crucial for both organic and inorganic TFTs .
OLED Displays
The compound is instrumental in the production of OLED displays. Its properties enable it to be part of the active layer in OLEDs, contributing to better performance and efficiency .
Mécanisme D'action
Target of Action
The primary target of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, also known as 2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, is the organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel .
Mode of Action
This compound acts as a semiconducting oligomer (p-type) . It interacts with its targets, the OFETs, by facilitating the movement of holes (positive charge carriers) within the transistor . This results in changes in the electrical properties of the transistor, influencing its performance .
Biochemical Pathways
It is known that the compound plays a crucial role in the operation of ofets . By facilitating the movement of holes, it influences the electrical conductivity of the transistor, which is a key aspect of its function .
Pharmacokinetics
) and its melting point (166 °C ), are of interest.
Result of Action
The result of the action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the improved performance of OFETs . By facilitating the movement of holes, it enhances the electrical conductivity of the transistor, which can lead to improved device performance .
Action Environment
The action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as temperature and the presence of other materials in the transistor . For example, its melting point of 166 °C suggests that it can withstand relatively high temperatures.
Propriétés
IUPAC Name |
2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUEDGBXMVFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215045 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |
CAS RN |
153561-79-6 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153561-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione](/img/structure/B1643300.png)
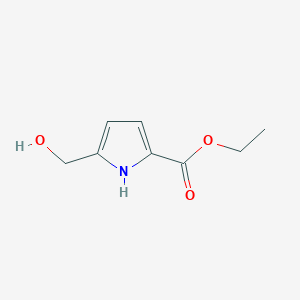
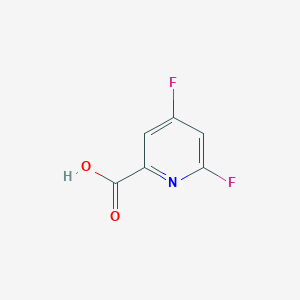
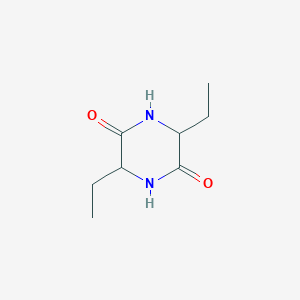
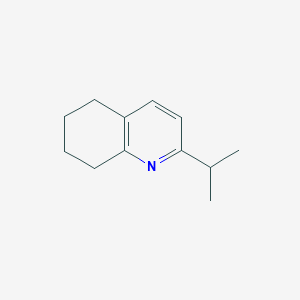

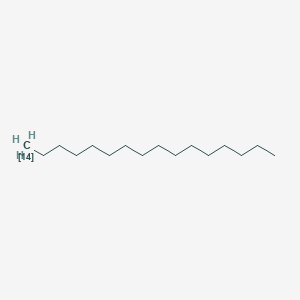
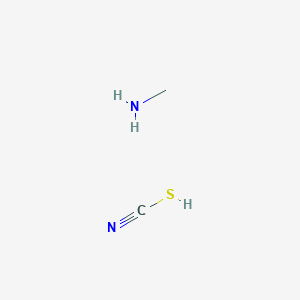
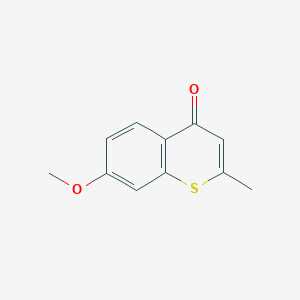
![5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1643344.png)
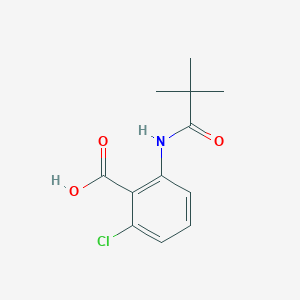

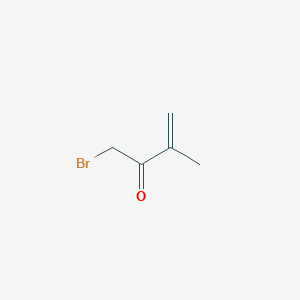
![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)